

LY2881835: A Potent and Selective FFAR1 Agonist for Preclinical Research

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Compound of Interest

Compound Name: LY2881835

Cat. No.: B608724

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

LY2881835 is a novel, potent, and selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).^{[1][2][3]} FFAR1 is predominantly expressed in pancreatic β -cells and enteroendocrine L-cells.^{[4][5]} Its activation by long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of glucagon-like peptide-1 (GLP-1), making it an attractive therapeutic target for type 2 diabetes.^{[4][5]} **LY2881835**, a spiro[indene-1,4'-piperidine] derivative, has demonstrated significant glucose-lowering effects in various preclinical models of type 2 diabetes, highlighting its utility as a tool compound for studying FFAR1 biology and exploring its therapeutic potential.^{[1][6]}

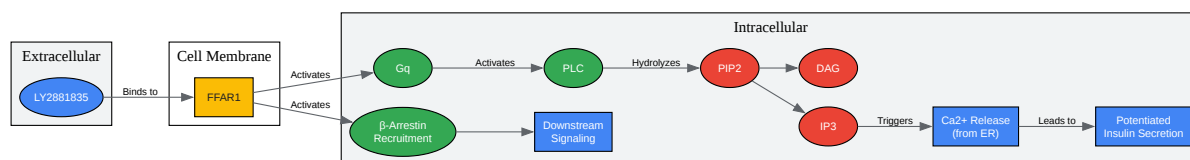
These application notes provide a comprehensive overview of **LY2881835**, including its mechanism of action, key in vitro and in vivo data, and detailed protocols for its use in experimental settings.

Mechanism of Action

LY2881835 acts as a selective agonist at the FFAR1 receptor. Upon binding, it activates downstream signaling pathways that lead to enhanced insulin secretion in a glucose-dependent manner. The primary signaling mechanism involves the activation of the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The resulting increase in cytosolic calcium concentration is a key signal for the potentiation of insulin secretion from pancreatic β -cells.[1]

Furthermore, studies have indicated that FFAR1 activation can also signal through a β -arrestin-mediated pathway, and the potency of agonists in this pathway may correlate with their in vivo efficacy.[4]



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Figure 1: FFAR1 Signaling Pathway Activated by **LY2881835**.

Data Presentation

In Vitro Activity of LY2881835

Assay Type	Species	Receptor	Parameter	Value	Reference
Radioligand Binding	Human	FFAR1	Ki	4.7 nM	[1]
Calcium Flux (FLIPR)	Human	FFAR1	EC50	164 nM	[1]
Calcium Flux (FLIPR)	Human	FFAR1	% Efficacy	62% (Partial Agonist)	[1]
β -Arrestin Recruitment	Human	FFAR1	EC50	Potent Full Agonist	[1]
β -Arrestin Recruitment	Mouse	FFAR1	EC50	Potent Full Agonist	[1]
β -Arrestin Recruitment	Rat	FFAR1	EC50	Potent Full Agonist	[1]

In Vivo Efficacy of LY2881835 in Rodent Models

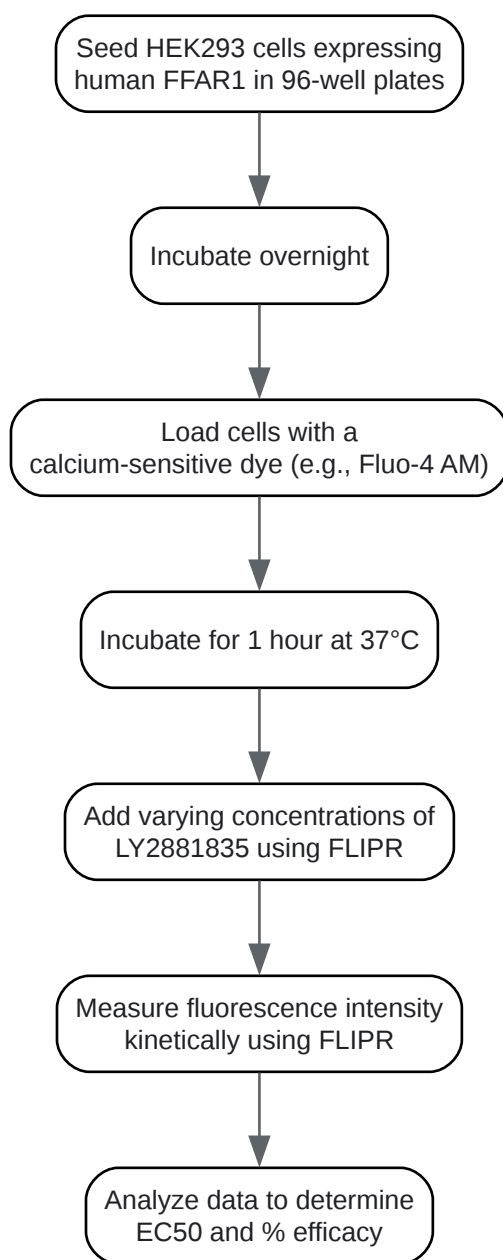
Animal Model	Dosing Regimen	Key Findings	Reference
Normal ICR Mice	0.3, 1, 3, 10 mg/kg (oral)	Dose-dependent enhancement of insulin secretion during IPGTT.	[6]
Diet-Induced Obese (DIO) Mice	10 mg/kg/day (oral) for 14 days	Significant reduction in glucose levels during OGTT on days 1 and 15.	[1][2]
Streptozotocin (STZ)-treated DIO Mice	30 mg/kg/day (oral) for 16 days	Significant reduction in glucose AUC during OGTTs on days 1, 7, and 14.	[1][2]
Zucker fa/fa Rats	1 mg/kg/day (oral) for 21 days	Normalization of blood glucose levels during OGTTs on days 1 and 21.	[1][2]

IPGTT: Intraperitoneal Glucose Tolerance Test; OGTT: Oral Glucose Tolerance Test; AUC: Area Under the Curve.

Experimental Protocols

In Vitro FFAR1 Activation: Calcium Flux Assay (FLIPR)

This protocol describes a method to measure the activation of FFAR1 by **LY2881835** by monitoring changes in intracellular calcium concentration using a Fluorescence Imaging Plate Reader (FLIPR).



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Figure 2: Workflow for FLIPR-based Calcium Flux Assay.

Materials:

- HEK293 cells stably expressing human FFAR1
- Cell culture medium (e.g., DMEM with 10% FBS)

- 96-well black-walled, clear-bottom cell culture plates
- **LY2881835**
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Fluorescence Imaging Plate Reader (FLIPR)

Procedure:

- **Cell Plating:** Seed the FFAR1-expressing HEK293 cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
- **Dye Loading:** Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the dye loading solution to each well.
- **Incubation:** Incubate the plates for 1 hour at 37°C in the dark to allow for dye uptake and de-esterification.
- **Compound Preparation:** Prepare a serial dilution of **LY2881835** in assay buffer.
- **FLIPR Assay:** Place the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add the compound solutions to the cell plate and immediately begin measuring fluorescence intensity at appropriate excitation and emission wavelengths.
- **Data Analysis:** The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Analyze the dose-response data using appropriate software to calculate the EC50 and maximal response for **LY2881835**.

In Vitro FFAR1 Signaling: β -Arrestin Recruitment Assay

This protocol outlines a method to measure the recruitment of β -arrestin to the activated FFAR1 receptor, a key signaling event.

Materials:

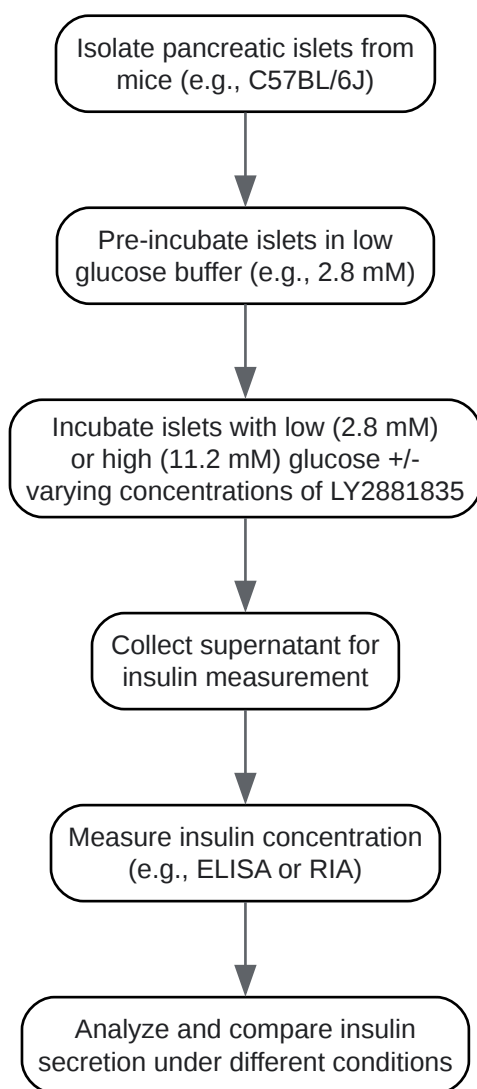
- Cells co-expressing FFAR1 and a β -arrestin fusion protein (e.g., using PathHunter® β -arrestin assay technology)
- Cell culture medium
- Assay plates (e.g., 384-well white-walled plates)
- **LY2881835**
- Detection reagents specific to the assay technology
- Luminometer

Procedure:

- Cell Plating: Seed the engineered cells into the assay plates and incubate overnight.
- Compound Addition: Add serial dilutions of **LY2881835** to the wells.
- Incubation: Incubate the plates for the recommended time (e.g., 90 minutes) at 37°C.
- Detection: Add the detection reagents according to the manufacturer's protocol.
- Signal Measurement: Measure the luminescent signal using a plate reader.
- Data Analysis: The luminescent signal is proportional to the extent of β -arrestin recruitment. Analyze the dose-response data to determine the EC50 of **LY2881835**.

Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol describes the isolation of pancreatic islets and the subsequent measurement of insulin secretion in response to glucose and **LY2881835**.



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Figure 3: Workflow for Glucose-Stimulated Insulin Secretion Assay.

Materials:

- Mice (e.g., C57BL/6J)
- Collagenase P
- HBSS (Hank's Balanced Salt Solution)
- RPMI-1640 medium

- Ficoll-Paque
- Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
- **LY2881835**
- Insulin ELISA or RIA kit

Procedure:

- **Islet Isolation:** Anesthetize the mouse and perfuse the pancreas with cold collagenase solution via the common bile duct.^{[4][7]} Digest the pancreas at 37°C and then purify the islets using a density gradient centrifugation with Ficoll-Paque.^{[4][7]}
- **Islet Culture:** Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
- **Pre-incubation:** The next day, pre-incubate the islets in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
- **Stimulation:** Incubate batches of islets with KRB buffer containing either low (2.8 mM) or high (e.g., 11.2 mM) glucose, in the presence or absence of different concentrations of **LY2881835**, for 1-2 hours at 37°C.
- **Sample Collection:** At the end of the incubation, collect the supernatant from each well.
- **Insulin Measurement:** Measure the insulin concentration in the collected supernatants using a commercially available ELISA or RIA kit.
- **Data Analysis:** Normalize the insulin secretion to the number of islets per well and compare the effects of **LY2881835** at different glucose concentrations.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol details the procedure for performing an OGTT in mice to evaluate the effect of **LY2881835** on glucose tolerance.

Materials:

- Mice (e.g., diet-induced obese mice)
- **LY2881835**
- Vehicle (e.g., 0.5% methylcellulose with 0.25% Tween-80)[1]
- Glucose solution (e.g., 2 g/kg body weight)
- Glucometer and test strips
- Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

Procedure:

- Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.
- Compound Administration: Administer **LY2881835** or vehicle via oral gavage.[8][9][10]
- Baseline Blood Glucose: After a set time post-compound administration (e.g., 60 minutes), measure the baseline blood glucose level ($t=0$) from a tail vein blood sample.
- Glucose Challenge: Administer a glucose solution orally.
- Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes) and measure the blood glucose levels.
- Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify the overall effect on glucose tolerance.

Conclusion

LY2881835 is a valuable pharmacological tool for investigating the role of FFAR1 in glucose homeostasis and insulin secretion. Its high potency and selectivity, coupled with demonstrated in vivo efficacy, make it an excellent compound for both in vitro and in vivo studies aimed at understanding FFAR1 signaling and its potential as a therapeutic target for metabolic diseases. The protocols provided herein offer a starting point for researchers to incorporate **LY2881835** into their experimental designs.

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